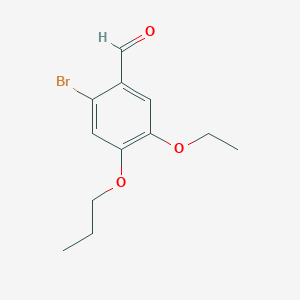
2-Bromo-5-ethoxy-4-propoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-ethoxy-4-propoxybenzaldehyde is a substituted benzaldehyde derivative, which is a compound of interest in various chemical syntheses and studies. The compound is characterized by the presence of bromine, ethoxy, and propoxy substituents on the benzene ring, which can significantly influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of substituted 2-bromobenzaldehydes, which are structurally related to 2-Bromo-5-ethoxy-4-propoxybenzaldehyde, can be achieved using a palladium-catalyzed ortho-bromination as a key step. This method involves a three-step sequence starting from benzaldehydes, with O-Methyloxime serving as a directing group, followed by rapid deprotection to afford the desired brominated aldehydes with good overall yields . Another relevant synthesis approach for substituted benzaldehydes involves a two-step reaction starting from o-hydroxybenzaldehyde, primary amine, and bromoethane, yielding o-ethoxybenzaldehyde with a high yield of up to 83% .
Molecular Structure Analysis
The molecular structure of brominated benzaldehydes can be influenced by the presence of substituents. For instance, in a related compound, 2-bromo-5-hydroxybenzaldehyde, the bromine atom deviates significantly from the plane of the benzene ring, and the aldehyde group is twisted around the Csp2—Caryl bond . Such deviations and twists can affect the overall molecular geometry and reactivity of the compound.
Chemical Reactions Analysis
Brominated benzaldehydes can undergo various chemical reactions, including condensation reactions with arylhydrazines to form 1-aryl-1H-indazoles in the presence of a palladium catalyst and phosphorus chelating ligands . They can also react with substituted acetophenones and urea to yield substituted pyrimidin-2-ones or hexahydropyrimido[4,5-d]pyrimidin-2,7-diones, depending on the substituents and solvent used .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzaldehydes can be studied using various spectroscopic techniques. For example, the spectral properties of 5-bromo-2-methoxybenzaldehyde were studied using density functional theory (DFT), revealing four conformers with the most stable being the C1 form. The study also included analyses of HOMO and LUMO energies, NMR chemical shifts, and thermodynamic functions, providing insights into the stability and reactivity of the compound . Additionally, the effect of bromine substitution on the structure and reactivity of related compounds, such as 2,3-dimethoxybenzaldehyde, has been discussed, indicating that bromine substitution can decrease certain intermolecular contacts while increasing others, affecting the compound's crystalline arrangements and optical properties .
Wissenschaftliche Forschungsanwendungen
Bromination and Modification of Benzaldehydes
Research shows that various benzaldehydes, including those similar to 2-Bromo-5-ethoxy-4-propoxybenzaldehyde, undergo bromination and further chemical modifications. For instance, Otterlo et al. (2004) discovered that bromination of 3-hydroxybenzaldehyde can yield different brominated products, highlighting the diverse potential of brominated benzaldehydes in chemical synthesis (Otterlo et al., 2004).
Polymorph Formation in Brominated Benzaldehydes
Silva et al. (2004) reported a new polymorph of 2-bromo-5-hydroxybenzaldehyde, a compound structurally similar to 2-Bromo-5-ethoxy-4-propoxybenzaldehyde. This indicates that brominated benzaldehydes can exist in different structural forms, which might have implications in their reactivity and application in material science (Silva et al., 2004).
Application in Trace Element Extraction
In environmental and analytical chemistry, brominated benzaldehydes have been used in the extraction of trace elements. Fathi and Yaftian (2009) utilized a derivative of 5-bromo-2-hydroxybenzaldehyde for the preconcentration of copper ions in water samples, demonstrating the potential application of similar compounds in trace metal analysis (Fathi & Yaftian, 2009).
Advances in Cross-Coupling Reactions
Ghosh and Ray (2017) highlighted the use of 2-bromobenzaldehydes in palladium-catalyzed cross-coupling reactions. Such reactions are crucial in the synthesis of biologically and medicinally significant compounds, suggesting that 2-Bromo-5-ethoxy-4-propoxybenzaldehyde could have similar applications (Ghosh & Ray, 2017).
Synthesis of Novel Compounds
Brominated benzaldehydes serve as intermediates in the synthesis of novel compounds. For example, Bi (2015) synthesized a non-peptide CCR5 antagonist from a derivative of 5-bromo-2-hydroxybenzaldehyde, indicating the potential of brominated benzaldehydes in drug discovery (Bi, 2015).
Nonlinear Optical Properties
Aguiar et al. (2022) explored the nonlinear optical properties of brominated benzaldehydes, indicating their potential in developing materials for optical applications (Aguiar et al., 2022).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-bromo-5-ethoxy-4-propoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-3-5-16-12-7-10(13)9(8-14)6-11(12)15-4-2/h6-8H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOOKBARWRDKRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)Br)C=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-ethoxy-4-propoxybenzaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

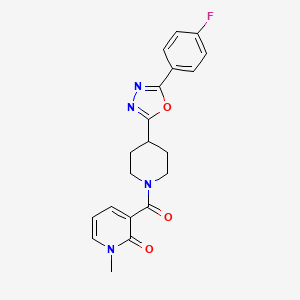
![10-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-(1-pyrrolidinylcarbonyl)-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-9,11-dione](/img/structure/B2499360.png)
![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2499361.png)
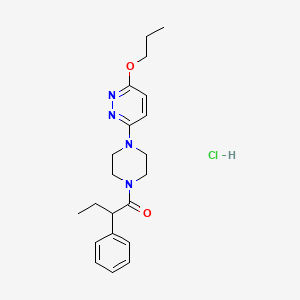
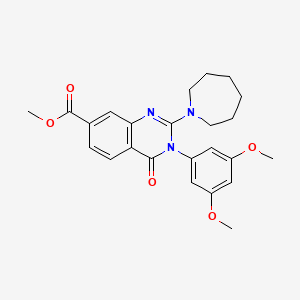
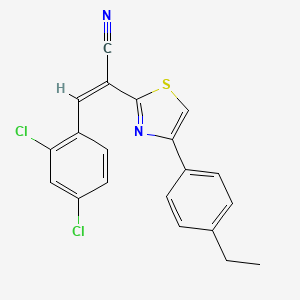
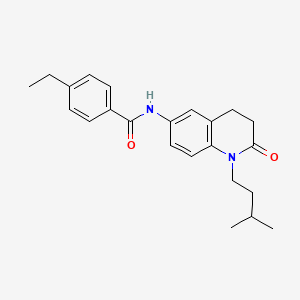
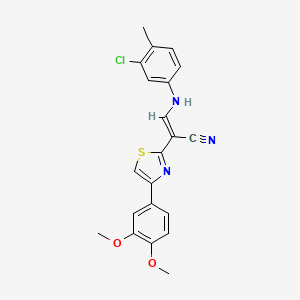
![N-[1-[4-(4-Chlorophenyl)-5-methyl-1H-imidazol-2-yl]ethyl]but-2-ynamide](/img/structure/B2499370.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclopropanecarboxamide hydrochloride](/img/structure/B2499372.png)
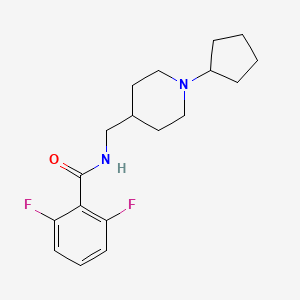

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2499378.png)
![Methyl 2-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)benzoate](/img/structure/B2499379.png)